4-cyano-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
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Overview
Description
4-cyano-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
the general approach involves the use of commercially available reagents and simple, convenient transformations to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-cyano-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: It is being explored for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in inflammatory or cancerous processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and cyanoacetamide derivatives. These compounds share similar structural features and may exhibit similar biological activities .
Uniqueness
What sets 4-cyano-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide apart is its unique combination of a cyano group, a methylsulfanyl group, and an oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-cyano-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-24-14-8-6-13(7-9-14)16-20-21-17(23-16)19-15(22)12-4-2-11(10-18)3-5-12/h2-9H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKNDXPCQFXEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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